[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate
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Overview
Description
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate: is a complex organic compound that features a thiophene ring, an oxazole ring, and a fluorinated benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors, followed by esterification with 3-fluorobenzoic acid. Key steps include:
Formation of the Thiophene Ring: This can be achieved through reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors like amino alcohols and carboxylic acids.
Esterification: The final step involves the esterification of the oxazole-thiophene intermediate with 3-fluorobenzoic acid under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The fluorobenzoate ester can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it can be used to study the interactions of thiophene and oxazole-containing compounds with biological targets, potentially leading to the discovery of new drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, it can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and oxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Oxazole Derivatives: Compounds used in medicinal chemistry for their anti-inflammatory and antimicrobial properties.
Fluorobenzoate Esters: Compounds used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The combination of a thiophene ring, an oxazole ring, and a fluorinated benzoate ester in [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-fluorobenzoate provides a unique structural framework that can offer distinct electronic and steric properties, making it valuable for specific applications in drug development and materials science.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-11-4-1-3-10(7-11)15(18)19-9-12-8-13(20-17-12)14-5-2-6-21-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLAEEVIVVQHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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